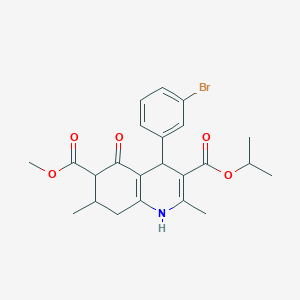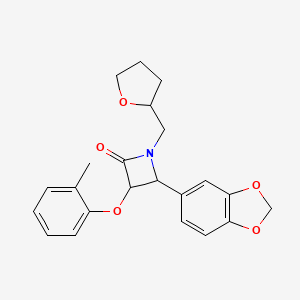![molecular formula C18H16N2O2S B4137327 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate
Übersicht
Beschreibung
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate, also known as BTA-1, is a chemical compound that has been extensively studied for its potential use in the field of medicine. BTA-1 has been found to exhibit numerous biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of diseases. For example, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. By inhibiting HDACs, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate has been found to exhibit numerous biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. In addition, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate has been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate is that it may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are numerous future directions for research on 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate. One potential area of research is the development of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate derivatives with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate and its potential use in treating various diseases. Finally, studies are needed to determine the safety and efficacy of 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate in clinical trials.
Wissenschaftliche Forschungsanwendungen
4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate exhibits anti-tumor activity by inhibiting the growth of cancer cells. In addition, 4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(21)22-16-9-7-15(8-10-16)17-12-23-18(20-17)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBVMDVGBCZJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(Benzylamino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)
![2-(1-adamantyl)-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137249.png)
![2-(cyclopentylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4137252.png)
acetic acid](/img/structure/B4137269.png)


![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![3-(benzyloxy)-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4137297.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)

![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)
